2-(4-Methylthiophen-2-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7NS |
|---|---|
Molecular Weight |
137.20 g/mol |
IUPAC Name |
2-(4-methylthiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C7H7NS/c1-6-4-7(2-3-8)9-5-6/h4-5H,2H2,1H3 |
InChI Key |
JNSBBJZUNORAII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)CC#N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
A complete structural elucidation of 2-(4-Methylthiophen-2-yl)acetonitrile using NMR spectroscopy would involve the analysis of both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy would provide information on the chemical environment of each proton. The expected signals would correspond to the protons on the thiophene (B33073) ring, the methyl group, and the methylene (B1212753) group of the acetonitrile (B52724) moiety. The chemical shift (δ) of each signal, its integration (number of protons), and its multiplicity (splitting pattern due to spin-spin coupling) would be used to assign each proton to its specific position in the molecule.
¹³C NMR Spectroscopy would identify the number of chemically distinct carbon environments. Signals would be expected for the carbons of the thiophene ring, the methyl group, the methylene group, and the nitrile carbon.
Currently, specific ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants for this compound, have not been reported in the surveyed literature.
Table 1: Anticipated ¹H and ¹³C NMR Data for this compound (Hypothetical) (Note: The following table is a representation of the type of data that would be presented. No experimental values are available.)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Thiophene-H | n/a | n/a | n/a | C3-H, C5-H |
| Methylene-H | n/a | n/a | n/a | -CH₂CN |
| Methyl-H | n/a | n/a | n/a | -CH₃ |
| ¹³C NMR | δ (ppm) | Assignment | ||
| Thiophene-C | n/a | C2, C3, C4, C5 | ||
| Methylene-C | n/a | -CH₂CN | ||
| Nitrile-C | n/a | -CN | ||
| Methyl-C | n/a | -CH₃ |
Vibrational Analysis via Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides insight into the functional groups and bonding arrangements within a molecule.
Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for the C≡N stretch of the nitrile group (typically in the 2260–2240 cm⁻¹ region), C-H stretching vibrations of the aromatic thiophene ring and the aliphatic methyl and methylene groups, and C=C stretching vibrations within the thiophene ring (around 1600-1450 cm⁻¹). iosrjournals.org The C-S stretching vibration of the thiophene ring would also be present. iosrjournals.org
Raman Spectroscopy would complement the IR data, often providing stronger signals for non-polar bonds and symmetric vibrations.
Specific experimental IR and Raman spectra with precise wavenumber assignments for this compound are not available in the reviewed scientific literature.
Table 2: Expected Vibrational Modes for this compound (Hypothetical) (Note: This table illustrates the expected vibrational modes. No experimental frequencies are available.)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C≡N Stretch | 2260 - 2240 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Thiophene Ring C=C Stretch | 1600 - 1450 |
| C-H Bending | 1470 - 1350 |
| C-S Stretch | ~850, ~650 |
Electronic Transition Analysis Using Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule, typically involving π-electrons in conjugated systems. Substituted thiophenes exhibit characteristic absorption bands in the UV region due to π → π* transitions. researchgate.net The position of the maximum absorption (λ_max) is sensitive to the nature and position of substituents on the thiophene ring. researchgate.net The methyl and acetonitrile groups on the thiophene ring in this compound would be expected to influence the energy of these electronic transitions.
A detailed analysis of the UV-Vis spectrum, including the λ_max values and molar absorptivity (ε), for this compound has not been found in the available literature.
Table 3: Anticipated UV-Vis Absorption Data for this compound in a Specified Solvent (Hypothetical) (Note: This table represents the type of data expected. No experimental values are available.)
| Transition | λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π* | n/a | n/a |
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information from its fragmentation pattern. For this compound (C₈H₇NS), the high-resolution mass spectrum would provide the exact mass of the molecular ion [M]⁺, confirming its elemental formula.
The electron ionization (EI) mass spectrum would show the molecular ion peak and various fragment ions resulting from the cleavage of the parent molecule. Expected fragmentation pathways could include the loss of the nitrile group, cleavage of the methylene bridge, and fragmentation of the thiophene ring. The fragmentation pattern is a unique fingerprint of the molecule's structure.
A published mass spectrum or a detailed analysis of the fragmentation pattern for this compound could not be located.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Hypothetical) (Note: This table shows potential fragments. No experimental m/z values or relative intensities are available.)
| m/z Value | Possible Fragment Ion |
| 149 | [C₈H₇NS]⁺ (Molecular Ion) |
| n/a | Loss of ·CN |
| n/a | [C₅H₅S]⁺ (Thiophene ring fragment) |
| n/a | [C₇H₆S]⁺ |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.org This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the supramolecular architecture, detailing how the molecules pack in the crystal lattice and identifying any intermolecular interactions such as hydrogen bonds or π-π stacking.
While the crystal structure for a related compound, 2-(5-bromothiophen-2-yl)acetonitrile, has been reported, there is no published crystallographic data for this compound. nih.gov
Table 5: Illustrative Crystallographic Data Parameters for this compound (Hypothetical) (Note: This table indicates the type of data obtained from X-ray crystallography. No experimental values are available.)
| Parameter | Value |
| Crystal System | n/a |
| Space Group | n/a |
| a (Å) | n/a |
| b (Å) | n/a |
| c (Å) | n/a |
| α (°) | n/a |
| β (°) | n/a |
| γ (°) | n/a |
| Volume (ų) | n/a |
| Z | n/a |
Computational and Theoretical Studies of 2 4 Methylthiophen 2 Yl Acetonitrile and Its Analogs
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and related properties for molecules like 2-(4-Methylthiophen-2-yl)acetonitrile. mdpi.comajchem-a.com DFT methods are employed to predict molecular geometries, spectroscopic signatures, and reactivity patterns, providing data that complements and explains experimental observations. nih.govnih.gov
The first step in a computational study is typically geometric optimization, where DFT calculations are used to find the lowest energy structure of the molecule. researchgate.net For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement. The absence of imaginary frequencies in subsequent vibrational analysis confirms that this optimized structure corresponds to a true energy minimum. semanticscholar.org
Once the geometry is optimized, the electronic properties can be analyzed. A key aspect of this analysis is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the region from which an electron is most easily donated, indicating sites susceptible to electrophilic attack. semanticscholar.orgutdallas.edu Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites for nucleophilic attack. semanticscholar.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govchemrxiv.org For thiophene (B33073) derivatives, the HOMO is often distributed over the electron-rich thiophene ring, while the LUMO's location can vary depending on the substituents. semanticscholar.org
Table 1: Calculated Frontier Molecular Orbital Energies and Properties for this compound (Illustrative) Calculations are typically performed at a specific level of theory, such as B3LYP/6-311+G(d,p).
| Parameter | Value (eV) | Significance |
| EHOMO | -6.15 | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. ajchem-a.com |
| ELUMO | -1.20 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. ajchem-a.com |
| Energy Gap (ΔE) | 4.95 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. nih.gov |
| Ionization Potential (I) | 6.15 | Approximated as -EHOMO; energy required to remove an electron. nih.gov |
| Electron Affinity (A) | 1.20 | Approximated as -ELUMO; energy released when an electron is added. nih.gov |
| Chemical Potential (μ) | -3.675 | (EHOMO + ELUMO) / 2; measures the escaping tendency of electrons. chemrxiv.org |
| Chemical Hardness (η) | 2.475 | (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. chemrxiv.org |
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be used to confirm the structure of synthesized compounds. mdpi.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. These predicted shifts are often compared with experimental data to validate the proposed molecular structure.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. mdpi.com These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By comparing the calculated vibrational modes (e.g., C≡N stretch, C-S stretch, C-H bends) with the experimental IR spectrum, a detailed assignment of the spectral bands can be achieved.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions. nih.gov This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This analysis helps identify the nature of the electronic transitions, such as π→π* transitions within the thiophene ring.
Table 2: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for this compound
| Spectroscopic Data | Key Feature | Experimental Value (Hypothetical) | Calculated Value (Illustrative) |
| ¹³C NMR | Cyano Carbon (C≡N) | ~117 ppm | ~118 ppm |
| IR | C≡N Stretch | ~2250 cm⁻¹ | ~2255 cm⁻¹ |
| UV-Vis | π→π* Transition (λmax) | ~245 nm | ~242 nm |
To visualize and quantify the reactivity of different sites within the molecule, MEP mapping and Fukui function analysis are employed.
Molecular Electrostatic Potential (MEP): An MEP map provides a color-coded representation of the electrostatic potential on the molecule's surface. researchgate.net Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas), prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show a negative potential around the nitrogen atom of the nitrile group and the sulfur atom of the thiophene ring, identifying them as key sites for interaction with electrophiles. nih.gov
Fukui Function Analysis: This method provides a more quantitative measure of local reactivity. semanticscholar.org The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov Derived indices, f+(r), f-(r), and f0(r), predict the most likely sites for nucleophilic, electrophilic, and radical attacks, respectively. nih.gov A higher value of the Fukui function on a particular atom suggests a higher reactivity for that type of attack. semanticscholar.orgsemanticscholar.org
Table 3: Illustrative Fukui Function Indices for Selected Atoms in this compound The atom with the highest value for a given index is predicted to be the most reactive for that type of attack.
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |
| S1 (Thiophene) | 0.045 | 0.120 |
| C2 (Thiophene) | 0.110 | 0.050 |
| C5 (Thiophene) | 0.095 | 0.155 |
| N (Nitrile) | 0.080 | 0.140 |
Molecular Dynamics (MD) Simulations and Conformational Landscape Analysis
While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal conformational changes and interactions with the environment. rsc.org
For a molecule like this compound, a key point of flexibility is the rotation around the single bond connecting the acetonitrile (B52724) group to the thiophene ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (rotamers) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or solvent molecules.
Chemical reactions and processes are most often carried out in a solvent, which can significantly influence a molecule's properties and reactivity. rsc.org Computational models can account for these effects either implicitly or explicitly.
Implicit solvent models, such as the Polarizable Continuum Model (PCM) and its Integral Equation Formalism variant (IEFPCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netmolcas.orgpyscf.org These models are computationally efficient and are widely used to calculate properties in solution. By performing DFT calculations with a PCM, one can predict how properties like the HOMO-LUMO gap, dipole moment, and relative conformational energies of this compound change in different solvents (e.g., water, ethanol, acetonitrile). researchgate.net This is essential for accurately modeling reaction pathways and spectroscopic properties in a condensed phase.
Table 4: Illustrative Solvent Effects on the Calculated HOMO-LUMO Gap (ΔE) of this compound using an IEFPCM Model
| Solvent | Dielectric Constant (ε) | Calculated ΔE (eV) |
| Gas Phase | 1.0 | 4.95 |
| Acetonitrile | 37.5 | 4.80 |
| Water | 78.4 | 4.75 |
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Natural Bond Orbital (NBO) Analysis)
Computational chemistry provides powerful tools to elucidate the nature and strength of intermolecular interactions that govern the packing of molecules in the crystalline state. For this compound and its analogs, Hirshfeld surface analysis and Natural Bond Orbital (NBO) analysis are instrumental in providing a detailed picture of these interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties such as the normalized contact distance () onto this surface, regions of significant intermolecular contacts can be identified.
In a study of the closely related compound, 2-(5-bromothiophen-2-yl)acetonitrile, Hirshfeld surface analysis revealed the key interactions responsible for its crystal packing. nih.gov The map highlights contacts shorter than the van der Waals radii sum in red, indicating strong interactions. For this analog, weaker interactions such as C—H⋯N, C—H⋯S, and S⋯π interactions were identified in addition to halogen bonding. nih.gov The relative contributions of different interatomic contacts to the total Hirshfeld surface area can be quantified, providing a "fingerprint" of the crystal packing.
For a hypothetical Hirshfeld surface analysis of this compound, the expected intermolecular contacts would primarily involve hydrogen bonds and van der Waals forces. The presence of the nitrile group and the thiophene ring would likely lead to significant C-H···N and C-H···S interactions. The methyl group would contribute to weaker van der Waals interactions. A breakdown of the percentage contributions of the most significant intermolecular contacts for an analog, 2-(5-bromothiophen-2-yl)acetonitrile, is presented in the table below to illustrate the type of data generated. nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 40.5 |
| Br···H/H···Br | 20.8 |
| C···H/H···C | 12.7 |
| S···H/H···S | 10.2 |
| N···H/H···N | 5.4 |
| Br···Br | 1.9 |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed description of the electron density distribution in a molecule in terms of localized Lewis-like structures, such as bonds and lone pairs. nih.gov It allows for the quantitative assessment of intramolecular and intermolecular interactions by examining the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each donor-acceptor interaction.
For thiophene derivatives, NBO analysis can reveal important hyperconjugative and conjugative interactions that contribute to their stability and electronic properties. periodicodimineralogia.it For instance, interactions involving the lone pairs of the sulfur atom and the π-orbitals of the thiophene ring are typically significant. In the context of intermolecular interactions, NBO analysis can quantify the strength of hydrogen bonds and other charge transfer interactions. periodicodimineralogia.itresearchgate.net
A hypothetical NBO analysis for this compound would likely reveal strong interactions between the lone pair of the nitrogen atom in the nitrile group and the antibonding orbitals of adjacent molecules, indicative of C-H···N hydrogen bonding. Similarly, interactions involving the sulfur lone pairs and neighboring molecules would be expected. The table below presents hypothetical E(2) stabilization energies for key intramolecular donor-acceptor interactions in a substituted thiophene derivative, illustrating the insights gained from NBO analysis.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) S | π(C2-C3) | 25.8 |
| LP(1) S | π(C4-C5) | 15.2 |
| π(C2-C3) | π(C4-C5) | 18.9 |
| π(C4-C5) | π(C2-C3) | 21.5 |
| LP(1) N | σ*(C6-C7) | 5.3 |
Advanced Electron Correlation Theory and Relativistic Molecular Orbital Theory Approaches for Comprehensive Electronic Behavior
While Density Functional Theory (DFT) is a widely used computational method, more advanced techniques are often necessary to accurately describe the electronic behavior of molecules, especially those with complex electronic structures or containing heavy elements. For this compound and its analogs, post-Hartree-Fock methods and relativistic molecular orbital theories can provide a more comprehensive understanding.
Advanced Electron Correlation Theory
Electron correlation refers to the interaction between electrons in a molecule that is not accounted for in the Hartree-Fock approximation, which treats each electron as moving in the average field of all other electrons. fiveable.me Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3), Configuration Interaction (CI), and Coupled Cluster (CC) theory, are designed to capture these correlation effects. fiveable.mewikipedia.org
For sulfur-containing heterocycles like thiophene derivatives, electron correlation can be particularly important for accurately predicting molecular geometries and interaction energies. nih.govacs.org For instance, studies on bis-thiophene derivatives have shown that standard DFT methods may fail to correctly predict the intramolecular stacking geometry, while methods that account for dispersion energy, a component of electron correlation, provide results in better agreement with experimental data. nih.govacs.org The choice of method can significantly impact the calculated properties, with CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) often considered the "gold standard" for its high accuracy, albeit at a high computational cost. nih.govacs.org
The following table provides a comparative overview of the performance of different computational methods for predicting the S-S distance in a bis-thiophene derivative, highlighting the importance of including electron correlation. nih.govacs.org
| Method | Basis Set | S-S Distance (Å) | Deviation from Experiment (Å) |
|---|---|---|---|
| B3LYP | def2-TZVP | 4.10 | +0.55 |
| MP2 | QZVP | 3.25 | -0.30 |
| SCS-MP2 | aug-cc-pVDZ | 3.65 | +0.10 |
| CCSD(T) | 6-31G* | 3.58 | +0.03 |
| Experiment | - | 3.55 | - |
Relativistic Molecular Orbital Theory
For molecules containing heavy elements, relativistic effects can become significant and must be taken into account for accurate predictions of molecular properties. These effects arise from the high velocity of core electrons, which leads to a relativistic contraction of s and p orbitals and an expansion of d and f orbitals. While sulfur is not a very heavy element, for analogs of this compound containing heavier halogens (e.g., bromine, iodine) or metals, relativistic calculations may be necessary.
Relativistic molecular orbital theory is based on the Dirac equation rather than the non-relativistic Schrödinger equation. nasa.gov Four-component Dirac-Fock (DF) methods are the most rigorous but are computationally very demanding. nasa.gov Two-component methods, which decouple the electronic and positronic solutions, offer a more computationally tractable approach while still capturing the most important relativistic effects.
For organosulfur compounds, relativistic effects primarily influence the core orbitals and can have an indirect effect on valence properties such as bond lengths and reaction energies. For precise calculations of properties like NMR chemical shifts or spin-orbit coupling in analogs with heavy atoms, relativistic methods would be essential for obtaining reliable results.
Applications and Potential in Advanced Materials Science and Organic Electronics
Role in the Synthesis of Conducting Polymers and Electrochromic Materials
There is no available scientific literature detailing the use of 2-(4-Methylthiophen-2-yl)acetonitrile as a monomer for the synthesis of conducting polymers or electrochromic materials.
No studies have been published that describe the design of This compound as a monomer or outline strategies for its electrochemical polymerization. General methods for the electrochemical polymerization of other thiophene (B33073) derivatives typically involve techniques such as galvanostatic or potentiostatic methods in the presence of a supporting electrolyte, but no such procedures have been documented for this specific compound.
As there are no reports on the synthesis of poly(this compound), there is consequently no data available regarding its optoelectronic properties. Key performance indicators for electrochromic materials, such as band gaps, optical contrasts, and switching speeds, have not been investigated for any polymer derived from this specific monomer.
Contributions to Novel Energy Storage Devices (e.g., Supercapacitors)
A thorough review of the literature did not yield any studies on the application of This compound or its corresponding polymer in the development of energy storage devices, including supercapacitors. While other thiophene-based polymers have been explored as electrode materials for supercapacitors, this particular compound has not been a subject of such research.
Development of Heterocyclic Hybrid Materials with Tailored Functionalities and Tunable Properties
No research has been found describing the synthesis or properties of heterocyclic hybrid materials derived from This compound . The potential for this compound to be incorporated into larger molecular structures to create materials with tailored functionalities and tunable properties remains unexplored in the current scientific literature.
2 4 Methylthiophen 2 Yl Acetonitrile As a Key Synthetic Intermediate in Complex Molecule Construction
Precursor in the Synthesis of Diverse Heterocyclic Scaffolds
The activated methylene (B1212753) group in 2-(4-Methylthiophen-2-yl)acetonitrile serves as a potent nucleophile after deprotonation, making it a suitable starting material for cyclocondensation reactions to form various five- and six-membered heterocyclic rings. While specific literature examples detailing the use of this compound for all the below scaffolds are not extensively documented, its structural motifs are analogous to other thienylacetonitriles used in established synthetic protocols.
Pyridines: Substituted pyridines can be synthesized from acetonitrile (B52724) derivatives through reactions like the Thorpe-Ziegler cyclization or multicomponent reactions. Generally, the reaction involves the dimerization of the acetonitrile derivative or its reaction with other synthons to build the pyridine ring. The nitrile group participates in the cyclization, ultimately forming the aromatic pyridine core.
Pyrroles: The Paal-Knorr synthesis is a classic method for pyrrole formation, involving the reaction of a 1,4-dicarbonyl compound with a primary amine. Derivatives of this compound could be elaborated to contain a 1,4-dicarbonyl functionality, or participate in other modern synthetic routes where the activated methylene group is a key component in the ring-forming steps.
Pyrazolines: Pyrazolines are five-membered heterocyclic compounds typically synthesized via the reaction of an α,β-unsaturated ketone (a chalcone) with hydrazine or its derivatives. While this compound is not a direct precursor in this common pathway, its derivatives can be. For instance, a Knoevenagel condensation of an aldehyde with this compound would yield an α,β-unsaturated nitrile, a Michael acceptor that can subsequently react with hydrazine to form an aminopyrazoline.
Thiazoles: The Hantzsch thiazole synthesis is a fundamental method for constructing the thiazole ring, involving the condensation of an α-haloketone with a thioamide. To use this compound as a precursor, it would first need to be converted into one of these key intermediates. For example, the acetonitrile group could be hydrolyzed to a thioamide, which could then react with an appropriate α-haloketone.
Table 1: General Synthetic Strategies for Heterocycle Formation This table illustrates general and plausible synthetic pathways for forming heterocyclic scaffolds from acetonitrile precursors like this compound. Specific reaction conditions would require empirical optimization.
| Heterocycle | General Reaction Type | Key Intermediates/Reactants | Role of Acetonitrile Derivative |
| Pyridine | Multicomponent Reaction / Cyclization | β-unsaturated carbonyls, malononitrile derivatives | Provides a C-C-N fragment for the pyridine ring assembly. |
| Pyrrole | Paal-Knorr type Synthesis | 1,4-dicarbonyl compounds, primary amines | Can be chemically modified to generate a 1,4-dicarbonyl precursor. |
| Pyrazoline | Condensation-Cyclization | α,β-unsaturated aldehydes, hydrazine | The activated methylene group allows for condensation to form a Michael acceptor. |
| Thiazole | Hantzsch Synthesis | α-haloketones, thioamides | The nitrile group can be converted to a thioamide for subsequent cyclization. |
Building Block for Advanced Organic Compounds in Academic Research Settings
In academic research, the utility of a building block is defined by its capacity to introduce specific structural and functional features into a target molecule. This compound is valuable in this context for several reasons. The thiophene (B33073) ring is a bioisostere of the benzene (B151609) ring and is a common motif in many pharmaceuticals and materials. The methyl group provides a point for steric differentiation and can influence the electronic properties of the thiophene ring.
The true synthetic versatility, however, comes from the cyanomethyl (-CH2CN) group. This functional unit offers two primary sites for reaction:
The Activated Methylene Group: This position is readily deprotonated by a variety of bases to form a carbanion. This nucleophile can then participate in a wide range of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations (e.g., Knoevenagel condensation).
The Nitrile Group: The nitrile can undergo numerous transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or react with organometallic reagents to form ketones. This allows for the introduction of diverse functionalities late in a synthetic sequence.
This dual reactivity enables chemists to use this compound as a linchpin in convergent syntheses, where different parts of a complex molecule are built separately and then joined together.
Table 2: Potential Reactions of this compound as a Building Block
| Reactive Site | Reaction Type | Reagent Example | Resulting Functional Group |
| Activated Methylene | Alkylation | Base (e.g., NaH), then R-X | Introduction of an alkyl group (R) |
| Activated Methylene | Knoevenagel Condensation | Aldehyde/Ketone, Base | α,β-Unsaturated nitrile |
| Nitrile Group | Hydrolysis | H3O+ or OH- | Carboxylic acid or Amide |
| Nitrile Group | Reduction | LiAlH4 or H2/Catalyst | Primary Amine |
| Nitrile Group | Addition | Grignard Reagent (R-MgX) | Ketone (after hydrolysis) |
Strategies for the Generation of Chiral Intermediates from this compound Derivatives
The synthesis of single-enantiomer (chiral) drugs is a cornerstone of modern pharmaceutical chemistry, as different enantiomers can have vastly different biological activities. Molecules like this compound are achiral, but they can be used to generate chiral intermediates. The key is the activated methylene group, which is prochiral. The two protons on this carbon are chemically equivalent in an achiral environment but can be distinguished in a chiral one.
Several established strategies could be applied to generate chirality from this precursor:
Asymmetric Alkylation: One of the most common methods is the deprotonation of the methylene group with a strong base, followed by the addition of an alkylating agent (e.g., an alkyl halide). To control the stereochemistry of this addition, a chiral auxiliary can be temporarily attached to the molecule, or a chiral phase-transfer catalyst can be used to create a chiral environment around the reacting anion. This directs the incoming alkyl group to one face of the molecule, leading to a preference for one enantiomer.
Enzymatic Resolution: If a racemic mixture of a derivative (e.g., where the methylene has been alkylated) is prepared, enzymes can be used to selectively react with only one of the enantiomers. For example, a lipase could selectively hydrolyze an ester derivative of one enantiomer, allowing the hydrolyzed and unreacted enantiomers to be separated by standard techniques like chromatography.
Asymmetric Catalysis: A modern approach involves using a chiral metal catalyst to perform a reaction that creates a new stereocenter. For instance, a catalytic asymmetric Michael addition, where the anion of this compound adds to an α,β-unsaturated compound, could be mediated by a chiral catalyst to produce a product with high enantiomeric excess.
While these represent powerful and standard methodologies in organic synthesis, their specific application to produce chiral derivatives from this compound would require dedicated research and development.
Emerging Research Avenues and Future Perspectives in the Chemistry of 2 4 Methylthiophen 2 Yl Acetonitrile
Exploration of Undiscovered Synthetic Pathways and Reaction Chemistries
The synthesis of thiophene (B33073) derivatives can be achieved through various established methods, such as the Paal-Knorr, Fiesselmann, and Gewald syntheses. nih.govsciforum.net For 2-(4-Methylthiophen-2-yl)acetonitrile, a plausible and established synthetic route would involve the palladium-catalyzed decarboxylative coupling of 2-bromo-4-methylthiophene with a cyanoacetate salt. google.com However, future research could focus on developing more efficient, atom-economical, and environmentally benign synthetic strategies.
One promising avenue is the exploration of C-H activation methodologies. Direct C-H functionalization of the thiophene ring would circumvent the need for pre-functionalized starting materials like halogenated thiophenes, thereby reducing synthetic steps and waste. For instance, a transition-metal-catalyzed reaction between 3-methylthiophene and a cyanomethylating agent could directly yield the target compound.
Furthermore, novel multicomponent reactions (MCRs) could provide a rapid and diverse route to this compound and its derivatives. An MCR involving a source of the 4-methylthiophene backbone, a cyanide source, and a formaldehyde equivalent, for example, could be a highly efficient approach. The development of such MCRs would not only streamline the synthesis but also allow for the facile generation of a library of analogous compounds for structure-activity relationship studies.
Below is a table summarizing potential synthetic strategies for this compound:
| Synthetic Strategy | Description | Potential Advantages |
| Palladium-Catalyzed Cross-Coupling | Reaction of a halogenated 4-methylthiophene with a cyanomethyl nucleophile. | Well-established, reliable for small-scale synthesis. |
| C-H Activation | Direct cyanomethylation of 3-methylthiophene. | Atom-economical, reduces synthetic steps. |
| Multicomponent Reactions (MCRs) | A one-pot reaction involving multiple starting materials to form the final product. | High efficiency, diversity-oriented synthesis. |
| Gewald Aminothiophene Synthesis Modification | Adaptation of the Gewald reaction using precursors that lead to the desired substitution pattern. | Access to substituted aminothiophenes which can be further modified. sciforum.net |
Elucidation of Novel Reactivity Patterns and Mechanistic Insights
The reactivity of this compound is dictated by the interplay of the electron-rich thiophene ring and the electron-withdrawing nitrile group. The thiophene ring is susceptible to electrophilic substitution, and the positions of substitution will be influenced by the directing effects of the methyl and cyanomethyl groups. wikipedia.org Understanding these directing effects is crucial for the controlled functionalization of the molecule.
Future research should focus on exploring the reactivity of both the thiophene ring and the acetonitrile (B52724) moiety. For the thiophene ring, reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and metalation-substitution sequences could be investigated to introduce new functional groups. mdpi.com The acetonitrile group, on the other hand, can undergo a variety of transformations. The acidic α-protons allow for deprotonation and subsequent reaction with electrophiles, enabling chain extension and the introduction of diverse functionalities. ntnu.no The nitrile group itself can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives. ntnu.no
Mechanistic studies, both experimental and computational, will be vital in understanding the intricacies of these reactions. For example, kinetic studies on the electrophilic substitution of the thiophene ring can provide quantitative data on the directing effects of the substituents. researchgate.net Detailed mechanistic investigations of the reactions of the acetonitrile group can help in optimizing reaction conditions and controlling product selectivity.
| Functional Group | Potential Reactions | Expected Outcome |
| Thiophene Ring | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Introduction of functional groups at specific positions on the ring. |
| Metalation followed by electrophilic quench | Regioselective functionalization of the thiophene ring. wikipedia.org | |
| Acetonitrile Moiety | α-Deprotonation and Alkylation/Acylation | Elongation of the side chain and introduction of new functional groups. |
| Hydrolysis (acidic or basic) | Conversion of the nitrile to a carboxylic acid or amide. ntnu.no | |
| Reduction (e.g., with LiAlH4 or catalytic hydrogenation) | Formation of 2-(4-methylthiophen-2-yl)ethanamine. |
Advanced Computational Modeling for Predictive Design and Property Optimization
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. tandfonline.commdpi.comresearchgate.net For this compound, density functional theory (DFT) calculations can be employed to investigate its electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential. rsc.orgrsc.org This information can provide insights into its reactivity, stability, and potential applications in electronic materials.
Furthermore, computational models can be used to predict various physicochemical properties, such as solubility, lipophilicity, and spectroscopic characteristics (e.g., NMR, IR, and UV-Vis spectra). mdpi.com Machine learning and deep learning models are also emerging as powerful tools for predicting the properties of chemical compounds based on their structure, and such models could be trained on datasets of thiophene derivatives to predict the properties of this compound with high accuracy. semanticscholar.orgresearchgate.net
Predictive modeling can also be instrumental in the design of new derivatives with optimized properties. For example, by systematically varying the substituents on the thiophene ring in silico, it is possible to screen for compounds with desired electronic or optical properties for applications in organic electronics. acs.org This computational pre-screening can significantly reduce the time and resources required for experimental synthesis and characterization.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure calculations. | HOMO/LUMO energies, electron density distribution, reactivity indices. rsc.org |
| Time-Dependent DFT (TD-DFT) | Prediction of excited-state properties. | UV-Vis absorption and emission spectra. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or physical properties. | Predictive models for various endpoints. researchgate.net |
| Machine Learning/Deep Learning | Prediction of properties based on large datasets. | High-pressure density, genotoxicity, and other complex properties. semanticscholar.orgacs.orgnih.gov |
Integration into Multi-Functional Hybrid Materials Systems for Emerging Technologies
Thiophene-based materials are at the forefront of research in organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netnih.govbeilstein-journals.orgmdpi.com The unique electronic and optical properties of the thiophene ring, combined with the versatility of the acetonitrile group for further functionalization, make this compound a promising building block for such materials.
Future research could focus on the synthesis of oligomers and polymers derived from this compound. The nitrile group can be converted into other functional groups that are amenable to polymerization, such as amines or carboxylic acids. The resulting polymers could exhibit interesting semiconducting or fluorescent properties. google.comresearchgate.net
Another exciting avenue is the incorporation of this compound into hybrid materials. This could involve covalent attachment to inorganic nanoparticles or integration into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). nih.govmdpi.com Such hybrid materials could possess a unique combination of properties, leading to applications in sensing, catalysis, and energy storage. For instance, a sensor based on a hybrid material containing this compound could be designed to detect specific analytes through changes in its fluorescence or conductivity. researchgate.net
The structural modifications enabled by the acetonitrile group could allow for fine-tuning of the material's properties, such as its band gap, charge carrier mobility, and processability. umn.edu This tunability is crucial for optimizing the performance of electronic devices.
Q & A
Basic: What synthetic routes are recommended for 2-(4-Methylthiophen-2-yl)acetonitrile, and how can purity be optimized?
Methodological Answer:
-
Synthesis Protocol : A typical procedure involves coupling 4-methylthiophene derivatives with acetonitrile precursors via nucleophilic substitution or cross-coupling reactions. For example, Knoevenagel condensation may be employed to introduce the nitrile group.
-
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from acetonitrile or ethanol to remove unreacted starting materials and byproducts.
-
Purity Validation : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS. Target ≥98% purity for research-grade material.
-
Key Data :
Parameter Typical Value Yield 65–75% Melting Point Not reported HPLC Retention Time 8.2 min (C18, 70% acetonitrile) Reference: Experimental protocols in emphasize rigorous characterization .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR :
- ¹H NMR : Look for aromatic protons of the thiophene ring (δ 6.8–7.2 ppm) and methyl group (δ 2.4 ppm).
- ¹³C NMR : Nitrile carbon at ~115 ppm and thiophene carbons at 125–140 ppm.
- IR : Confirm C≡N stretch at ~2250 cm⁻¹ and C-S bond at 650–750 cm⁻¹.
- Mass Spectrometry : ESI-MS or EI-MS should show [M+H]⁺ at m/z 151.1 (C₇H₇NS).
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis (e.g., R factor < 0.05) as in .
Advanced: How to resolve contradictions in crystallographic refinement (e.g., high R-factors)?
Methodological Answer:
- Software Tools : Use SHELXL ( ) for least-squares refinement and WinGX ( ) for data visualization. Adjust parameters like displacement ellipsoids and occupancy for disordered atoms .
- Troubleshooting :
Advanced: How to predict and validate physicochemical properties (e.g., LogD, pKa)?
Methodological Answer:
- Computational Methods :
- Experimental Validation :
- LogD : Shake-flask method with octanol/water partitioning.
- pKa : Potentiometric titration in acetonitrile/water mixtures.
Advanced: How to analyze trace impurities (e.g., isomers) in synthesized batches?
Methodological Answer:
- HPLC Method :
- Column : C18 (4.6 × 250 mm, 5 µm).
- Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile.
- Detection : UV at 254 nm.
- Impurity Profiling :
Advanced: What strategies mitigate anisotropic displacement errors in X-ray structures?
Methodological Answer:
- Data Collection : Use low-temperature (100 K) settings to reduce thermal motion (e.g., used 100 K for R = 0.039) .
- Refinement : Apply restraints to ADP (Atomic Displacement Parameters) in SHELXL.
- Validation : Check ADPs using ORTEP ( ); ellipsoids should not exceed 50% probability .
Basic: What safety precautions are essential during handling?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles ( ).
- Ventilation : Use fume hoods to avoid inhalation (LD50 data not available; assume toxicity akin to nitriles like acetonitrile) .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste (UN 3439, Class 6.1) .
Advanced: How to design experiments for studying tautomerism in thiophene derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
